molecular formula C16H20N2O4 B3721497 2-[(2,5-Dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-[(2,5-Dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3721497
M. Wt: 304.34 g/mol
InChI Key: WPKUOZYNJUHYHW-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a diazenyl group attached to a dimethoxyphenyl ring and a hydroxy-dimethylcyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves the azo coupling reaction between 2,5-dimethoxyaniline and a suitable diazonium salt, followed by cyclization and functional group modifications. The reaction conditions often include acidic or basic environments to facilitate the coupling and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(2,5-Dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-Dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
  • 2-Pyrimidinamine,5-[2-(2,5-dimethoxyphenyl)diazenyl]-4,6-dimethyl

Uniqueness

Compared to similar compounds, 2-[(2,5-Dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2)8-12(19)15(13(20)9-16)18-17-11-7-10(21-3)5-6-14(11)22-4/h5-7,19H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKUOZYNJUHYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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